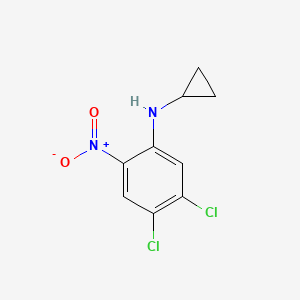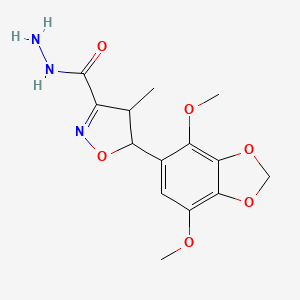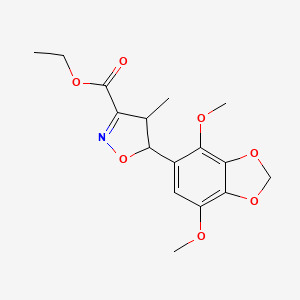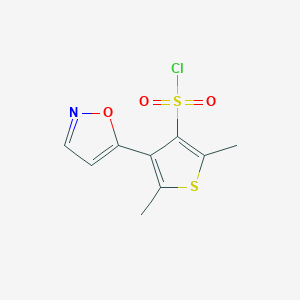
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride is a heterocyclic compound that features both oxazole and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the thiophene ring and subsequent sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or neutral conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, thiols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. The oxazole and thiophene rings contribute to its stability and reactivity, making it a versatile compound in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonic acid
- 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-thiol
- 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-amine
Uniqueness
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride is unique due to its combination of oxazole and thiophene rings with a reactive sulfonyl chloride group. This structural arrangement provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemical synthesis and research.
Propiedades
IUPAC Name |
2,5-dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-8(7-3-4-11-14-7)9(6(2)15-5)16(10,12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJGIIRUJHXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B7816521.png)

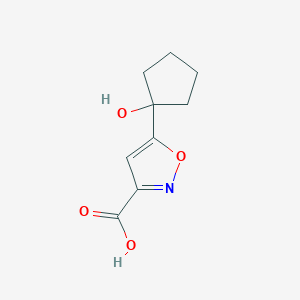
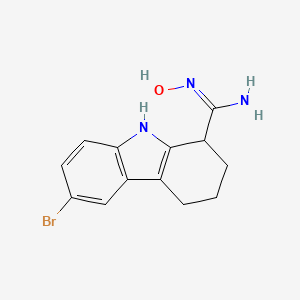
![Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate](/img/structure/B7816540.png)
![3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole](/img/structure/B7816545.png)
![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide](/img/structure/B7816559.png)

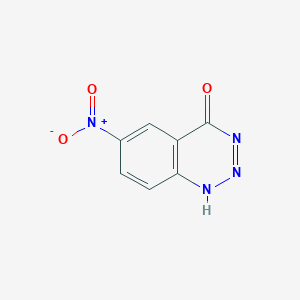
![[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B7816594.png)
